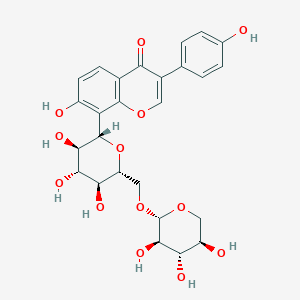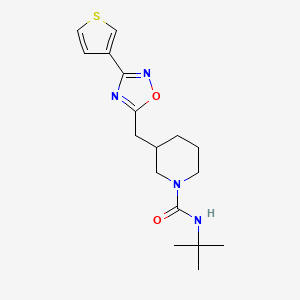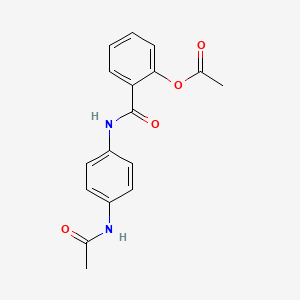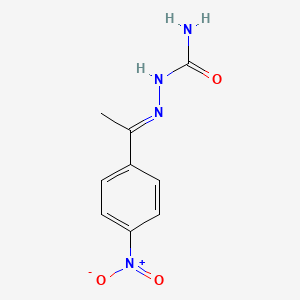
Puerarin 6''-O-xyloside
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Puerarin 6’‘-O-xyloside, a derivative of Puerarin, has been identified as a tumor suppressive compound . It primarily targets the PI3K/AKT/mTOR pathway , which plays a crucial role in regulating cell proliferation, stemness, and apoptosis . Puerarin 6’'-O-xyloside is also characterized as a lysine-specific demethylase 6B inhibitor .
Mode of Action
Puerarin 6’‘-O-xyloside interacts with its targets by inhibiting the PI3K/AKT/mTOR pathway . This inhibition results in decreased cell viability, proliferation, and stemness, and promotes apoptosis in hepatocellular carcinoma (HCC) cell lines . Additionally, Puerarin 6’'-O-xyloside promotes autophagy and decreases mitochondrial membrane potential .
Biochemical Pathways
Puerarin 6’'-O-xyloside affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to decreased cell viability, proliferation, and stemness . The compound also promotes autophagy, a cellular process that removes unnecessary or dysfunctional components . Furthermore, it decreases mitochondrial membrane potential, which can lead to apoptosis .
Result of Action
The molecular and cellular effects of Puerarin 6’‘-O-xyloside’s action include decreased cell viability, proliferation, and stemness, and promoted apoptosis in hepatocellular carcinoma (HCC) cell lines . It also promotes autophagy and decreases mitochondrial membrane potential . These effects highlight Puerarin 6’'-O-xyloside as a promising prodrug that could inhibit both PI3K/AKT/mTOR and epigenetic demethylation .
Analyse Biochimique
Biochemical Properties
Puerarin 6’‘-O-xyloside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to upregulate the expression levels of cleaved caspase-3, cleaved caspase-9, B-cell lymphoma 2, B-cell lymphoma 2-associated X protein, and phosphorylated c-Jun terminal kinase. Conversely, it downregulates the expression levels of B-cell lymphoma 2, matrix metalloproteinase-3, matrix metalloproteinase-9, and vascular endothelial growth factor . These interactions suggest that Puerarin 6’'-O-xyloside may induce mitochondria-mediated intrinsic apoptosis and inhibit tumor invasion and metastasis.
Cellular Effects
Puerarin 6’‘-O-xyloside exerts significant effects on various types of cells and cellular processes. In colon cancer cell lines, it has been observed to possess anti-proliferative effects, inducing apoptosis in a dose-dependent and time-dependent manner . Additionally, in hepatocellular carcinoma cell lines, Puerarin 6’'-O-xyloside inhibits cell viability, proliferation, and stemness, while promoting apoptosis . These effects are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, highlighting its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of Puerarin 6’‘-O-xyloside involves several key interactions at the molecular level. It binds to and inhibits lysine-specific demethylase 6B, which plays a role in epigenetic regulation . Additionally, Puerarin 6’'-O-xyloside inhibits the phosphorylation of PI3K, AKT, and mTOR, leading to decreased cell viability, proliferation, and stemness, and promoting autophagy and mitochondria-dependent apoptosis . These molecular interactions underscore the compound’s potential as a multi-targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Puerarin 6’‘-O-xyloside have been observed to change over time. The compound exhibits stability and maintains its bioactivity over extended periods. In in vitro studies, the anti-proliferative and pro-apoptotic effects of Puerarin 6’'-O-xyloside are sustained over time, indicating its potential for long-term therapeutic use . In in vivo studies, the compound has demonstrated significant antitumor activity, further supporting its stability and efficacy .
Dosage Effects in Animal Models
The effects of Puerarin 6’'-O-xyloside vary with different dosages in animal models. In hepatocellular carcinoma xenograft mice, a dosage of 100 mg/kg/day significantly suppressed tumor growth, stemness, and apoptosis . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.
Metabolic Pathways
Puerarin 6’'-O-xyloside is involved in several metabolic pathways. It interacts with enzymes such as lysine-specific demethylase 6B and components of the PI3K/AKT/mTOR signaling pathway . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects.
Transport and Distribution
Within cells and tissues, Puerarin 6’'-O-xyloside is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites to exert its therapeutic effects .
Subcellular Localization
Puerarin 6’'-O-xyloside exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interactions with biomolecules and its subsequent therapeutic effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La puerarine 6''-O-xyloside peut être synthétisée par diverses réactions chimiques impliquant la glycosylation de la puerarine. Une méthode courante implique l'utilisation de donneurs et d'accepteurs de glycosyle dans des conditions réactionnelles spécifiques pour obtenir le glycoside souhaité .
Méthodes de production industrielle
La production industrielle de la puerarine 6''-O-xyloside implique généralement l'extraction de la puerarine de la racine de kudzu, suivie d'une modification chimique pour introduire la fraction xyloside. Ce processus peut inclure des étapes telles que l'extraction par solvant, la purification et la synthèse chimique .
Analyse Des Réactions Chimiques
Types de réactions
La puerarine 6''-O-xyloside subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.
Réduction : L'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.
Substitution : Remplacement d'un groupe fonctionnel par un autre, souvent facilité par des catalyseurs ou des conditions réactionnelles spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les catalyseurs comme le palladium sur carbone. Les conditions réactionnelles peuvent varier en fonction du résultat souhaité, notamment la température, la pression et le choix du solvant .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des conditions utilisées. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier les réactions de glycosylation et la synthèse de glycosides.
Biologie : Étudié pour ses effets sur la viabilité cellulaire, la prolifération et l'apoptose dans diverses lignées cellulaires.
Médecine : Exploré pour ses propriétés anticancéreuses, en particulier dans le carcinome hépatocellulaire et le cancer du côlon. .
Mécanisme d'action
La puerarine 6''-O-xyloside exerce ses effets par le biais de multiples cibles moléculaires et voies. Il a été démontré qu'il inhibait la voie de signalisation PI3K/AKT/mTOR, qui joue un rôle crucial dans la prolifération cellulaire, la survie et le métabolisme. De plus, il induit l'apoptose par la voie mitochondriale, impliquant l'activation des caspases et la régulation des protéines de la famille B-cell lymphoma 2 .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its effects on cell viability, proliferation, and apoptosis in various cell lines.
Medicine: Explored for its anti-cancer properties, particularly in hepatocellular carcinoma and colon cancer. .
Comparaison Avec Des Composés Similaires
Composés similaires
Puerarine : Le composé parent, connu pour ses bienfaits anti-inflammatoires et cardiovasculaires.
Daidzine : Un autre glycoside d'isoflavone trouvé dans le kudzu avec des activités biologiques similaires.
Genistine : Un glycoside d'isoflavone aux propriétés anticancéreuses et anti-inflammatoires.
Unicité
La puerarine 6''-O-xyloside est unique en raison de son motif de glycosylation spécifique, qui améliore sa solubilité et sa biodisponibilité par rapport à son composé parent, la puerarine. Cette modification contribue également à ses activités biologiques distinctes, ce qui en fait un candidat prometteur pour les applications thérapeutiques .
Propriétés
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O13/c27-11-3-1-10(2-4-11)13-7-36-24-12(18(13)30)5-6-14(28)17(24)25-22(34)21(33)20(32)16(39-25)9-38-26-23(35)19(31)15(29)8-37-26/h1-7,15-16,19-23,25-29,31-35H,8-9H2/t15-,16-,19+,20-,21+,22-,23-,25+,26+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFQXQCEEPCZMO-KATYHMCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2621534.png)

![2-(morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B2621538.png)
![Methyl[3-(phenylamino)propyl]amine](/img/structure/B2621539.png)

![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2621542.png)
![N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2621543.png)
![(3As,6aR)-1-phenylmethoxycarbonyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B2621545.png)
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2621546.png)


![N-[[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2621552.png)
![2,4-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2621553.png)

